5-Hydroxymebendazole

Analytical Chemistry Therapeutic Drug Monitoring Bioanalysis

5-Hydroxymebendazole is the primary hydroxylated metabolite of mebendazole, essential for ANDA/DMF impurity profiling, therapeutic drug monitoring, and food safety residue analysis. Distinct from parent mebendazole and other benzimidazoles in CLogP (1.104 vs 1.495), retention time (~8.68 min), and detection sensitivity (LOD ~2.5 ng/mL). Using substitutes introduces unacceptable quantitative bias. Procure certified reference material for pharmacopeial compliance and validated analytical methods.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 60254-95-7
Cat. No. B1664658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymebendazole
CAS60254-95-7
Synonyms5-hydroxymebendazole
Compound 86-162
methyl 5(6)-(alpha-hydroxyphenylmethyl)benzimidazole-2-carbamate
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21)
InChIKeyIIQKUGXEGMZCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Hydroxymebendazole CAS 60254-95-7 Reference Standard Procurement and Product Overview


5-Hydroxymebendazole (CAS 60254-95-7) is a primary oxidative metabolite of the benzimidazole-class anthelmintic drug mebendazole, formed via hepatic CYP450-mediated first-pass metabolism . It is classified as a benzimidazole carbamate derivative with the molecular formula C₁₆H₁₅N₃O₃ and a molecular weight of 297.31 g/mol [1]. As a major active metabolite, it contributes to the antiparasitic activity of the parent compound and serves as a critical analytical reference standard for pharmaceutical impurity profiling, therapeutic drug monitoring, and food safety residue analysis . The compound is widely utilized in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for mebendazole-containing formulations, where its accurate quantification is essential for demonstrating pharmaceutical equivalence and compliance with pharmacopeial specifications .

Why Mebendazole Impurity Standards and Metabolite Analogs Cannot Be Interchanged with 5-Hydroxymebendazole


Generic substitution of 5-Hydroxymebendazole with structurally related benzimidazole metabolites or impurity reference standards is scientifically invalid due to substantial differences in key physicochemical and analytical performance characteristics. 5-Hydroxymebendazole is the specific hydroxylated metabolite of mebendazole (hydroxylation at the alpha-position of the phenylmethyl moiety), distinct from the parent drug, its amino-metabolite (2-amino-5-benzoylbenzimidazole), and other benzimidazole analogs such as albendazole, flubendazole, or fenbendazole [1]. Critical differentiating parameters include its unique molecular volume (823.956 ų), distinct CLogP value (1.104), and specific chromatographic retention behavior (retention time approximately 8.68 min under standard RP-HPLC conditions) [2]. Furthermore, its analytical detection sensitivity (LOD ~2.5 ng/mL) differs markedly from that of mebendazole (LOD ~5 ng/mL) in validated HPLC-ECD methods [3]. Interchanging 5-Hydroxymebendazole with mebendazole or other benzimidazole reference materials in regulated analytical workflows—including ANDA submissions, method validation, and therapeutic drug monitoring—would introduce unacceptable quantitative bias, compromise method accuracy, and risk regulatory non-compliance, as the compound is specifically designated as an identified impurity and metabolite in pharmacopeial monographs for mebendazole drug substances and products [4].

5-Hydroxymebendazole Quantitative Differentiation Evidence Guide


Enhanced Analytical Detection Sensitivity of 5-Hydroxymebendazole Over Mebendazole in HPLC-ECD Analysis

5-Hydroxymebendazole demonstrates significantly enhanced analytical detection sensitivity compared to its parent compound mebendazole. In a validated HPLC-electrochemical detection (HPLC-ECD) method developed for monitoring plasma and cyst fluid concentrations in echinococcosis patients, the limit of detection (LOD) for hydroxymebendazole was approximately 2.5 ng/mL, while the LOD for mebendazole was approximately 5 ng/mL [1]. This two-fold improvement in detection sensitivity for the metabolite over the parent drug is critical for accurate quantification at low therapeutic or residual concentrations.

Analytical Chemistry Therapeutic Drug Monitoring Bioanalysis

Differential Physicochemical Properties of 5-Hydroxymebendazole Relative to Mebendazole and Other Benzimidazoles

5-Hydroxymebendazole exhibits distinct physicochemical parameters compared to mebendazole and related benzimidazole compounds, including albendazole and flubendazole, which directly impact chromatographic separation and method specificity. Its molecular volume is 823.956 ų (compared to mebendazole: 758.288 ų; albendazole: 578.742 ų; flubendazole: 905.627 ų) [1]. Its calculated logP (CLogP) is 1.104, which is substantially lower than mebendazole (1.495), albendazole (1.704), and flubendazole (1.761), indicating greater hydrophilicity that influences retention behavior on reversed-phase columns [1]. Under standardized reversed-phase HPLC conditions, 5-Hydroxymebendazole elutes at a retention time of approximately 8.68 minutes, distinct from albendazole impurity A (8.67 min), nocodazole (8.02 min), and ciclobendazole (7.87 min) [2]. Additionally, its experimental logP is reported as 2.836 .

Pharmaceutical Analysis Chromatography Method Development

In Vivo Anthelmintic Efficacy of 5-Hydroxymebendazole Compared to Mebendazole in Experimental Helminth Models

In a comparative study evaluating the anthelmintic efficacy of methyl 5(6)-(alpha-hydroxyphenylmethyl) benzimidazole-2-carbamate (5-Hydroxymebendazole) against developing forms of experimental helminth parasites, the metabolite offered better action than mebendazole against metamorphic forms of Ancylostoma ceylanicum in hamsters and Nippostrongylus brasiliensis in rats [1]. However, against cysticercoids of Hymenolepis nana in grain beetles, the activity of the compound and mebendazole was comparable [1]. Notably, the metabolite was inferior to the standard cestodicidal drug praziquantel [1]. A separate study reported that the metabolite exhibited weaker metabolic inhibitory activity than mebendazole in Cysticercus fasciolaris, with mebendazole followed by praziquantel maximally affecting glucose and alanine uptake while compound 86-162 (5-Hydroxymebendazole) proved to be the weakest in action [2].

Antiparasitic Pharmacology Metabolite Activity

High-Purity Reference Standard Specifications for 5-Hydroxymebendazole in Regulated Analytical Workflows

Commercial reference standard suppliers provide 5-Hydroxymebendazole with high purity specifications essential for regulated analytical applications. WITEGA Laboratorien offers 5-Hydroxymebendazole RME (CAS 60254-95-7) with an HPLC purity of >99.0%, optimized for LC-MS/MS and GC-MS applications, and supports calibration, method validation, and confirmatory analysis according to regulated guidelines . Sigma-Aldrich provides the compound as a VETRANAL analytical standard with a limited shelf life and expiry date on the label, suitable for HPLC and gas chromatography . TargetMol offers 5-Hydroxymebendazole with a purity of 99.25% and provides solubility data: 15 mg/mL in DMSO (50.45 mM) .

Quality Control Reference Standards Regulatory Compliance

5-Hydroxymebendazole Application Scenarios in Pharmaceutical Research and Industrial Quality Control


Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions

5-Hydroxymebendazole is a critical reference standard for the identification, quantification, and control of the hydroxylated metabolite impurity in mebendazole drug substances and finished pharmaceutical products. Its use is mandated or recommended in pharmacopeial monographs, including the USP-NF Organic Impurities Table for Mebendazole, where it is listed as a specified impurity [1]. Regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) require accurate quantification of this impurity using validated HPLC or LC-MS/MS methods to demonstrate pharmaceutical equivalence and compliance with established limits . The compound's unique chromatographic retention time (approximately 8.68 min) and distinct CLogP (1.104) compared to mebendazole (1.495) ensure reliable separation and detection in complex formulation matrices [2].

Therapeutic Drug Monitoring and Clinical Pharmacokinetic Studies

In clinical pharmacology and therapeutic drug monitoring (TDM), 5-Hydroxymebendazole serves as an essential analytical standard for measuring plasma or serum concentrations of the active metabolite following mebendazole administration. The validated HPLC-electrochemical detection method demonstrated a limit of detection of approximately 2.5 ng/mL for hydroxymebendazole, which is two-fold more sensitive than the detection limit for mebendazole (~5 ng/mL), enabling reliable quantification of low metabolite concentrations in patient samples [1]. This enhanced sensitivity is particularly valuable in late-phase pharmacokinetic studies, bioequivalence trials, and clinical monitoring of echinococcosis patients, where accurate assessment of metabolite exposure is critical for therapeutic optimization and safety evaluation [1].

Food Safety Residue Analysis and Veterinary Drug Monitoring

5-Hydroxymebendazole is a key analyte in multi-residue analytical methods for monitoring benzimidazole residues in food products of animal origin. Validated HPLC-MS/MS methods have been developed for the simultaneous determination of mebendazole and its metabolites, including 5-hydroxymebendazole, in poultry muscle (chicken, duck, goose), eggs (hen, duck, goose), and fish tissues [1] . These methods achieve limits of quantification (LOQ) as low as 150 μg/kg for 5-hydroxymebendazole in eggs, with matrix-matched calibration curves exhibiting excellent linearity (R² ≥ 0.9990) . The compound's specific molecular volume (823.956 ų) and logP (2.836) facilitate robust chromatographic separation from co-extracted matrix interferences, making it an indispensable reference standard for food safety testing laboratories and regulatory agencies conducting surveillance programs [2].

Drug Metabolism and Pharmacokinetic (DMPK) Research in Veterinary and Aquatic Species

In veterinary pharmacology and environmental toxicology research, 5-Hydroxymebendazole is a critical analytical standard for studying the metabolism and disposition of mebendazole in food-producing animals and aquatic species. A comprehensive pharmacokinetic study in Japanese pufferfish (Takifugu rubripes) following intramuscular injection of 20 mg/kg mebendazole characterized the plasma disposition of the parent drug and two metabolites, including 5-hydroxymebendazole (MBZ-OH) [1]. The study demonstrated that 5-hydroxymebendazole exhibits low plasma clearance, medium distribution volume, and a long terminal half-life in this species, with wide distribution into muscle tissue followed by rapid clearance [1]. These findings provide a quantitative basis for rational drug use in aquaculture and for establishing appropriate withdrawal periods to ensure food safety. Access to high-purity 5-Hydroxymebendazole reference material is essential for generating accurate, reproducible DMPK data in such cross-species metabolism studies [1].

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